1-Methylazetidine-2-carboxylic acid
Description
Significance of Azetidine (B1206935) Ring Systems in Chemical and Biological Sciences
Azetidines, which are four-membered nitrogen-containing heterocycles, are gaining considerable attention in medicinal chemistry. researchgate.net Their rigid, strained ring structure imparts unique conformational constraints and physicochemical properties to molecules, making them valuable scaffolds in drug design. nih.govrsc.org The azetidine ring can influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). ontosight.ai Furthermore, this structural motif is found in a variety of biologically active compounds, demonstrating a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govontosight.ai The ability to functionalize the azetidine ring allows for the fine-tuning of a molecule's bioactivity and selectivity. ontosight.ai Despite their potential, the synthesis of azetidines has historically been challenging, which has somewhat limited their exploration. nih.gov However, recent advancements in synthetic methodologies are making these compounds more accessible for research. nih.govacs.org
Historical Context and Discovery of Azetidine-2-carboxylic Acid Derivatives
The parent compound, azetidine-2-carboxylic acid, is a non-proteinogenic amino acid that was first identified in plants like the lily of the valley (Convallaria majalis) in 1955. wikipedia.orgtandfonline.com It is a structural analog of proline, differing by the presence of a four-membered ring instead of proline's five-membered ring. wikipedia.org This structural mimicry allows it to be mistakenly incorporated into proteins in place of proline, which can lead to toxic effects in certain organisms. wikipedia.org The synthesis of azetidine-2-carboxylic acid was achieved through methods such as the cyclization of γ-amino-α-bromobutyric acid. wikipedia.org The discovery and subsequent study of azetidine-2-carboxylic acid and its derivatives have paved the way for their use as tools in chemical biology and as building blocks in the synthesis of more complex molecules. acs.orgtandfonline.com
Scope and Research Imperatives for 1-Methylazetidine-2-carboxylic Acid
The addition of a methyl group to the nitrogen atom of the azetidine ring, forming this compound, further refines the properties of the azetidine scaffold. This modification can alter the compound's basicity, lipophilicity, and steric profile, which in turn can influence its biological interactions. Research on this compound is driven by the need to develop novel proline analogs and conformationally constrained amino acids for incorporation into peptides and peptidomimetics. These modified peptides can exhibit enhanced stability, receptor affinity, and specific secondary structures. researchgate.net The synthesis of enantiomerically pure forms of this compound is a key focus, as the stereochemistry at the C2 position is crucial for its biological activity. researchgate.netvulcanchem.com Current research imperatives include the development of efficient and scalable synthetic routes to this compound and its derivatives, as well as the exploration of their applications in medicinal chemistry and materials science. rsc.orgchemimpex.com
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| IUPAC Name | This compound |
Note: Physical properties such as boiling point and enantiomeric excess can vary depending on the specific derivative and its purity. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylazetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMFKYCFKRTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Methylazetidine 2 Carboxylic Acid and Its Derivatives
Stereocontrolled and Enantioselective Synthesis Approaches
Achieving high levels of stereochemical purity is paramount for the application of 1-Methylazetidine-2-carboxylic acid in chiral environments, such as biological systems. The following sections explore key methodologies for obtaining single enantiomers of this compound.
Classical resolution of racemates remains a robust and scalable method for obtaining enantiopure compounds. This approach involves the temporary conversion of the enantiomeric mixture into a pair of diastereomers, which can then be separated by physical means due to their different properties.
A well-established method for resolving racemic carboxylic acids involves their reaction with an enantiomerically pure chiral amine to form diastereomeric amides. researchgate.net In the case of racemic this compound, it can be coupled with a chiral resolving agent, such as (S)-phenylglycinol. This reaction creates a mixture of two diastereomeric amides: (S)-1-((S)-1-hydroxy-1-phenylpropan-2-yl)-1-methylazetidine-2-carboxamide and (R)-1-((S)-1-hydroxy-1-phenylpropan-2-yl)-1-methylazetidine-2-carboxamide.
These diastereomers possess distinct physical properties, most notably different polarities and affinities for stationary phases. This difference allows for their separation using chromatographic techniques, such as column chromatography on silica (B1680970) gel. researchgate.net Once the diastereomers are separated, the chiral auxiliary is cleaved under mild acidic hydrolysis conditions to release the desired enantiomerically pure (R)- or (S)-1-methylazetidine-2-carboxylic acid.
| Resolution Strategy: Diastereomeric Amide Formation | |
| Racemic Substrate | (±)-1-Methylazetidine-2-carboxylic acid |
| Chiral Resolving Agent | (S)-phenylglycinol |
| Intermediate | Diastereomeric amides |
| Separation Method | Liquid chromatography on silica gel |
| Final Step | Mild acidic hydrolysis to cleave the auxiliary |
| Products | (R)-1-Methylazetidine-2-carboxylic acid and (S)-1-Methylazetidine-2-carboxylic acid |
Biocatalysis offers a powerful alternative to classical resolution, providing high selectivity under mild reaction conditions. mdpi.com Enzymes can distinguish between enantiomers of a racemic substrate, catalyzing a reaction on only one of them, a process known as kinetic resolution.
The enzymatic pathway involving nitrile hydratase and amidase presents a potential route for the enantioselective synthesis of this compound from its corresponding nitrile precursor, 1-methylazetidine-2-carbonitrile. wikipedia.orgpu-toyama.ac.jp In this biocatalytic cascade, a nitrile hydratase (NHase) first hydrates the nitrile group to the corresponding primary amide. nih.govmdpi.com Subsequently, an amidase hydrolyzes the amide to the carboxylic acid. researchgate.net
For a kinetic resolution, a nitrile hydratase could selectively hydrate (B1144303) one enantiomer of racemic 1-methylazetidine-2-carbonitrile to the corresponding (R)- or (S)-amide, leaving the other nitrile enantiomer unreacted. Separation of the resulting amide and the unreacted nitrile, followed by hydrolysis of each, would yield both enantiomers of the target carboxylic acid. Alternatively, a highly enantioselective amidase could be used to resolve a racemic mixture of 1-methylazetidine-2-carboxamide.
| Enzymatic Strategy: Nitrile Hydratase/Amidase | |
| Potential Racemic Substrate | (±)-1-Methylazetidine-2-carbonitrile or (±)-1-Methylazetidine-2-carboxamide |
| Enzyme Class | Nitrile Hydratase (NHase) and Amidase |
| Reaction | Sequential hydration of nitrile to amide, followed by hydrolysis to carboxylic acid |
| Principle | Kinetic resolution where one enantiomer is preferentially converted |
| Potential Outcome | Enantiomerically enriched this compound |
Lipases are widely used enzymes for the kinetic resolution of racemic esters. mdpi.com This strategy can be applied to an ester of this compound, for example, methyl 1-methylazetidine-2-carboxylate. In a typical lipase-mediated resolution, the racemic ester is subjected to hydrolysis in an aqueous buffer. mdpi.com
The lipase (B570770) will selectively catalyze the hydrolysis of one of the enantiomers (e.g., the (S)-ester) to the corresponding carboxylic acid, (S)-1-methylazetidine-2-carboxylic acid. The other enantiomer (e.g., the (R)-ester) remains largely unreacted. The reaction is stopped at approximately 50% conversion, and the resulting mixture contains the (S)-acid and the (R)-ester. These two compounds have different chemical properties (acid vs. ester) and can be easily separated by extraction. Subsequent hydrolysis of the recovered (R)-ester yields the (R)-enantiomer of the carboxylic acid.
| Enzymatic Strategy: Lipase-Mediated Resolution | |
| Racemic Substrate | (±)-Methyl 1-methylazetidine-2-carboxylate |
| Enzyme Class | Lipase (e.g., from Candida rugosa or Pseudomonas cepacia) mdpi.commdpi.com |
| Reaction | Enantioselective hydrolysis of an ester |
| Separation Method | Acid-base extraction |
| Products | One enantiomer as the carboxylic acid and the other as the unreacted ester |
Instead of resolving a racemic mixture, asymmetric synthesis aims to directly create the desired enantiomer. Asymmetric cyclization strategies build the chiral azetidine (B1206935) ring from an achiral or prochiral precursor using a chiral catalyst or auxiliary.
A practical approach for the asymmetric synthesis of the related azetidine-2-carboxylic acid involves an intramolecular alkylation reaction. nih.gov This strategy can be adapted for the 1-methyl derivative. The synthesis would start from a suitable precursor, such as N-(2,3-dihalopropyl)-N-methylglycine ester. The key step is the cyclization of this precursor, where the stereochemistry is controlled by a chiral auxiliary, such as an optically active α-methylbenzylamine, temporarily attached to the molecule. The auxiliary directs the intramolecular ring-closing reaction to form one enantiomer of the azetidine ring preferentially. After the cyclization is complete, the chiral auxiliary is removed, yielding the enantiomerically enriched this compound ester, which can then be hydrolyzed to the final product. This method allows for the production of either enantiomer by simply choosing the corresponding (R)- or (S)- form of the chiral auxiliary. nih.gov
| Asymmetric Synthesis Strategy: Asymmetric Cyclization | |
| Key Reaction | Intramolecular alkylation |
| Starting Material Type | Acyclic N-methylated precursor with leaving groups |
| Stereocontrol Element | Chiral auxiliary (e.g., (R)- or (S)-α-methylbenzylamine) |
| Highlight | Direct formation of the chiral azetidine ring |
| Advantage | Avoids resolution steps and allows access to either enantiomer |
Asymmetric Cyclization Strategies
Intramolecular Alkylation Approaches
Intramolecular alkylation is a robust method for the formation of the azetidine ring. This strategy typically involves the cyclization of a linear precursor containing both a nucleophilic amine and an electrophilic center.
A practical synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid has been achieved using (S)-phenylglycinol as a resolving agent. researchgate.net The key step in this synthesis is the formation of the azetidine ring via intramolecular alkylation. researchgate.net This method allows for the production of significant quantities of the quaternary amino acid, suitably protected for peptide coupling. researchgate.net The diastereomeric amides formed with phenylglycinol are readily separated by flash chromatography. researchgate.net
Another approach involves the deprotonation and subsequent alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. nih.gov While this specific substrate does not directly yield this compound, the principles of stereoselective alkylation are relevant to the synthesis of substituted cyclic amino acids. nih.gov The use of different alkylating agents, such as alkyl iodides and bromides, can influence the formation of mono- and di-alkylated products. nih.gov
The synthesis of L-azetidine-2-carboxylic acid has been accomplished through the intramolecular cyclization of a protected amino malonate derivative. researchgate.net Treating dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane (B42909) and cesium carbonate in DMF resulted in a 99% yield of the cyclized product. researchgate.net The use of a chiral auxiliary on the nitrogen atom guided the stereochemical outcome of the subsequent Krapcho dealkoxycarbonylation, leading to the desired (2S,1'S)-monoester. researchgate.net
Photocycloaddition Reactions (e.g., [2+2] cycloaddition of imines and alkenes)
Photocycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a direct route to the azetidine core. This reaction involves the [2+2] cycloaddition of an imine and an alkene, induced by photochemical activation.
Visible-light-mediated intermolecular aza Paternò-Büchi reactions have been developed, utilizing glyoxylate (B1226380) oximes as reactive intermediates that are activated through triplet energy transfer. chemrxiv.org This method is characterized by its operational simplicity and mild reaction conditions, allowing for the synthesis of highly functionalized azetidines from readily available starting materials. chemrxiv.orgspringernature.com
The scope of the aza Paternò-Büchi reaction has been explored for the synthesis of various azetidine derivatives. nih.gov While challenges remain, this approach is a powerful tool for constructing the strained four-membered ring system. nih.gov For instance, the irradiation of 6-azauracil (B101635) and ethylene (B1197577) with UV light in the presence of a photosensitizer leads to the formation of an azetidine product. nih.gov
Metal-Catalyzed Asymmetric Reductions for Cyclic Amino Acids
Metal-catalyzed asymmetric reductions provide an efficient pathway to chiral cyclic amino acids. These methods often involve the reduction of a prochiral substrate in the presence of a chiral metal catalyst.
Cobalt-catalyzed asymmetric reductive coupling has been utilized for the synthesis of sterically bulky chiral amides. acs.org This method involves the reductive addition of isocyanates to racemic electrophiles, representing a novel enantioconvergent strategy. acs.org While not directly applied to this compound, the principles of metal-catalyzed asymmetric synthesis are highly relevant.
Catalytic asymmetric synthesis of cyclic amino acids with piperidine (B6355638) and azepane cores has been achieved through a combination of phase-transfer catalyzed asymmetric alkylation and subsequent reductive amination. rsc.org This approach starts from readily available glycine (B1666218) and alanine (B10760859) esters and has been successfully applied to the synthesis of natural product derivatives. rsc.org
Total Synthesis and Fragment-Based Assembly
The total synthesis of this compound and its derivatives can be achieved through various strategic approaches, including ring formation via intramolecular cyclization, the use of carbohydrate precursors, and construction from β-lactam intermediates.
Ring Formation via Intramolecular Cyclization (e.g., 1,3-bis-triflates)
Intramolecular cyclization remains a cornerstone for constructing the azetidine ring. A multigram-scale synthesis of L-azetidine-2-carboxylic acid from L-aspartic acid has been reported, which avoids the need for column chromatography. clockss.org In this synthesis, after a series of protection and deprotection steps, the key cyclization of an N-Ts protected intermediate was achieved using cesium carbonate in acetonitrile, affording the N-Ts-L-azetidine in 94% yield. clockss.org
Strategies from Carbohydrate Precursors (e.g., D-glucose)
Carbohydrate precursors, such as D-glucose, can serve as versatile starting materials for the synthesis of azetidine derivatives. A strategy for the synthesis of azetidine iminosugars has been reported starting from 1,2:5,6-di-O-isopropylidene-3-oxo-α-D-glucofuranose. researchgate.net This methodology involves the conversion to a 3-azido derivative, which is then transformed into a mesylate or tosylate. researchgate.net Intramolecular nucleophilic displacement with the in situ generated 3-amino functionality affords the key azetidine ring skeleton. researchgate.net
Construction from β-Lactam Intermediates
β-Lactams, or azetidin-2-ones, are valuable intermediates for the synthesis of azetidines. The reduction of β-lactams is a common and convenient method for obtaining the corresponding azetidines. rsc.org However, the choice of reducing agent is critical, as Lewis acidic conditions can lead to ring opening of the strained four-membered ring. rsc.org
Novel Synthetic Transformations
Recent advancements in synthetic organic chemistry have introduced a variety of sophisticated methodologies for the construction and functionalization of complex molecules. These novel transformations are pivotal in accessing structurally unique compounds like this compound and its derivatives, which are of significant interest. The following sections detail specific advanced synthetic strategies, including rearrangements, oxidative cleavages, and transition metal-catalyzed reactions, that have been explored for the synthesis of azetidine scaffolds.
Thermal and Microwave-Assisted Rearrangements (e.g., Wolff Rearrangement of diazotetramic acids)
The Wolff rearrangement is a powerful reaction in organic chemistry where an α-diazocarbonyl compound is converted into a ketene (B1206846), which can then be trapped by various nucleophiles to form carboxylic acid derivatives. beilstein-journals.orgwikipedia.org This methodology has been efficiently applied to the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives through the rearrangement of 3-diazotetramic acids. beilstein-journals.orgnih.gov
This process involves a thermally promoted or microwave-assisted ring contraction of the diazotetramic acid precursor. The resulting β-lactam ketene intermediate is highly reactive and can be intercepted by a wide range of nucleophiles, including alcohols, amines, and thiols. beilstein-journals.orgresearchgate.net This versatility allows for the introduction of diverse substituents at the exocyclic carbonyl group in the final step of the synthesis. beilstein-journals.org A significant advantage of this method is its stereochemical control; the reaction of chiral diazotetramic acids leads exclusively to the formation of trans-diastereomeric β-lactams. nih.govresearchgate.net
The use of varied diazotetramic acids, including spirocyclic derivatives, further expands the structural diversity of the accessible 2-oxoazetidine-3-carboxylic acid amides and esters, which are valuable in medicinal chemistry. nih.gov
Table 1: Synthesis of 2-Oxoazetidine-3-carboxylic Acid Derivatives via Wolff Rearrangement
| Diazotetramic Acid Precursor | Nucleophile | Product (2-Oxoazetidine-3-carboxylic Acid Derivative) | Key Feature |
|---|---|---|---|
| 5-Monosubstituted Diazotetramic Acid | Aromatic/Aliphatic Amines | trans-β-lactam Amides | Exclusive formation of trans-diastereomer. beilstein-journals.org |
| Chiral Diazotetramic Acid | Alcohols (e.g., Benzyl alcohol) | trans-β-lactam Esters | High stereoselectivity. nih.gov |
| Spirocyclic Diazotetramic Acid | Thiols | trans-Spirocyclic β-lactam Thioesters | Access to complex spirocyclic scaffolds. nih.gov |
Oxidative Cleavage Methodologies (e.g., Ruthenium Tetroxide Oxidation)
Ruthenium tetroxide (RuO₄) is a highly potent oxidizing agent used in organic synthesis for various transformations, including the cleavage of carbon-carbon double bonds and the oxidation of alcohols and aromatic rings. wikipedia.orgorganic-chemistry.org While it is a vigorous oxidant, reactions can be performed under mild conditions, often using a catalytic amount of a ruthenium precursor like ruthenium(III) chloride (RuCl₃) with a stoichiometric co-oxidant such as sodium periodate (B1199274) (NaIO₄). wikipedia.orgorganic-chemistry.org
A particularly relevant application for the synthesis of amino acid derivatives is the oxidative degradation of aromatic rings. Research has shown that RuO₄ can effectively convert an aromatic ring of an aralkylamine into a carboxylic acid group. rsc.org For instance, treating aralkylamines with ruthenium tetroxide in an acid buffer leads to a controlled oxidation where the aromatic portion is cleaved to a carboxyl residue, thereby forming an amino acid. rsc.org This strategy could be envisioned for the synthesis of this compound by starting with a precursor such as 1-methyl-2-benzylazetidine. The oxidative cleavage of the phenyl group would yield the desired carboxylic acid functionality at the C2 position of the azetidine ring.
This method offers a powerful alternative to traditional synthetic routes, providing a direct path to the carboxylic acid moiety from a stable aromatic precursor.
Strecker-Type Reactions for Substituted Azetidines
The Strecker synthesis is a foundational method for producing amino acids from aldehydes or ketones. wikipedia.org The classic reaction involves treating an aldehyde with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the corresponding amino acid. wikipedia.org This methodology can be adapted to produce N-substituted and α,α-disubstituted amino acids by using primary/secondary amines or ketones, respectively. wikipedia.org
In the context of synthesizing substituted azetidines like this compound, a Strecker-type reaction offers a plausible route. The synthesis would require a suitable azetidine-based carbonyl compound as a starting material. For example, a hypothetical 1-methylazetidine-2-carbaldehyde could undergo a Strecker reaction. The reaction with a cyanide source (e.g., HCN or TMSCN) and an amine would form the α-aminonitrile intermediate, which upon hydrolysis would yield the desired α-amino acid structure on the azetidine ring. mdpi.com
The development of asymmetric Strecker reactions, using chiral auxiliaries or catalysts, further enhances the utility of this method by allowing for the enantioselective synthesis of chiral amino acids. wikipedia.orgmdpi.com This approach provides a direct and versatile pathway to introduce the carboxylic acid functionality onto a pre-formed azetidine ring.
Transition Metal-Catalyzed Coupling and Cycloaddition Reactions
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex cyclic systems with high efficiency and selectivity. rsc.orgrsc.org For the synthesis of azetidine rings, both cycloaddition and hydrogenation reactions catalyzed by transition metals have proven to be highly effective.
A novel and efficient method for constructing the azetidine ring is through a photo-induced, copper-catalyzed [3+1] radical cycloaddition. nih.govscispace.com This reaction involves the annulation of aliphatic amines with alkynes to produce highly substituted azetidines. nih.gov In this process, a photogenerated α-aminoalkyl radical, formed with the help of a copper catalyst, is captured by an alkyne. This generates a vinyl radical, which then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to form the four-membered azetidine ring. nih.gov
This methodology is significant because it allows for the construction of azetidine scaffolds that possess challenging vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov The reaction proceeds efficiently in a two- or three-component manner, highlighting its flexibility and potential for creating diverse libraries of azetidine derivatives. scispace.com
The catalytic hydrogenation of unsaturated heterocycles is a fundamental and widely used transformation for producing saturated rings. Palladium on carbon (Pd/C) is a common and effective heterogeneous catalyst for the hydrogenation of alkenes. masterorganicchemistry.comyoutube.com This reaction can be applied to the synthesis of azetidines by the reduction of their unsaturated counterparts, azetines.
An azetine, which contains a carbon-carbon double bond within the four-membered ring, can be readily hydrogenated in the presence of H₂ gas and a palladium catalyst to yield the corresponding saturated azetidine. masterorganicchemistry.com The hydrogenation reaction typically occurs with syn-addition, where both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com This stereoselectivity is an important consideration when designing syntheses for stereochemically complex targets. The process is generally high-yielding and tolerant of many functional groups, making it a reliable method for the final step in a synthetic sequence to obtain the saturated azetidine core. recercat.catnih.gov
Green Chemistry and Biocatalytic Synthesis Developments
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of pharmaceutical building blocks. In the context of this compound, biocatalysis emerges as a particularly promising green approach.
Recent groundbreaking research has elucidated the molecular basis of azetidine-2-carboxylic acid (AZE) biosynthesis. nih.gov A class of enzymes known as AZE synthases has been identified in bacteria. These enzymes catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to produce AZE. nih.gov This enzymatic transformation represents a highly efficient and environmentally benign route to the core azetidine-2-carboxylic acid scaffold.
The catalytic mechanism of AZE synthases involves the precise positioning of the SAM substrate within the enzyme's active site, facilitating the nucleophilic attack of the nitrogen atom onto the γ-carbon of the methionine moiety. nih.gov This biocatalytic approach operates under mild, aqueous conditions and avoids the need for protecting groups and harsh reagents often employed in traditional chemical syntheses. The potential to engineer the substrate scope of these enzymes could pave the way for the direct biocatalytic production of N-substituted derivatives like this compound. nih.gov
Beyond biocatalysis, other green chemistry strategies are being explored for the synthesis of related heterocyclic compounds. These include the use of solvent-free reaction conditions, often facilitated by techniques such as ball milling, which has been shown to promote the reaction of aziridines with carbon dioxide without the need for a catalyst or solvent. rsc.org While not a direct synthesis of the target molecule, this exemplifies the drive towards more sustainable synthetic methods that could be adapted for azetidine synthesis. The development of greener catalysts and the use of environmentally benign solvents are also active areas of research with the potential to impact the synthesis of this compound. researchgate.net
Table 2: Biocatalytic Synthesis of Azetidine-2-carboxylic Acid
| Enzyme | Substrate | Product | Reaction Type | Key Advantages | Reference |
| AZE Synthase | S-adenosylmethionine (SAM) | Azetidine-2-carboxylic acid (AZE) | Intramolecular 4-exo-tet cyclization | Aqueous conditions, No protecting groups, High efficiency | nih.gov |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in determining the molecular structure and bonding of 1-methylazetidine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid will show a characteristic highly deshielded signal for the acidic O-H proton, typically in the 10–12 ppm region. libretexts.org Protons on the carbon atom adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. libretexts.org For long-chain carboxylic acids like stearic acid, the α-methylene protons appear around 2.35 ppm. aocs.org
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid group in this compound is significantly deshielded and typically appears in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.orgwisc.edu This is a characteristic chemical shift for carboxylic acid carbons, though slightly less deshielded than the carbonyl carbons of aldehydes or ketones. libretexts.org
A study on L-azetidine-2-carboxylic acid provides some reference points for the chemical shifts of the azetidine (B1206935) ring protons and carbons, which would be altered by the N-methylation in this compound. clockss.org
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 10.0 - 12.0 | 160 - 180 |
| C2-H | ~2.0 - 3.0 | - |
| Azetidine Ring CH₂ | ~2.0 - 4.0 | ~20 - 60 |
| N-CH₃ | ~2.2 - 2.8 | ~40 - 50 |
| C2 | - | ~50 - 70 |
| C3 | - | ~20 - 40 |
| C4 | - | ~45 - 65 |
Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For carboxylic acids, two very characteristic stretching absorptions are observed. libretexts.org
The O-H stretching vibration of the carboxylic acid group appears as a very broad and strong band in the region of 2500–3300 cm⁻¹. libretexts.org This broadness is a result of hydrogen bonding. The C=O stretching vibration of the carbonyl group is also strong and is typically found near 1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.org For the related compound azetidine-2-carboxylic acid, IR spectra have been recorded using KBr disk and nujol mull techniques. chemicalbook.com The specific frequencies for this compound would be influenced by the N-methyl group and the ring strain.
Chiroptical methods, such as Circular Dichroism (CD), are essential for studying the stereochemistry of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of the molecule in solution. For (S)-Azetidine-2-carboxylic acid, which is an analog, such techniques are crucial for confirming its stereochemical identity. bldpharm.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.
The crystal structure of azetidine-2-carboxylic acid (AZE) in complex with the enzyme AzeJ has been determined, revealing the conformation of the AZE molecule within the enzyme's active site. nih.gov While this is not the isolated structure of this compound, it provides valuable insight into the geometry of the azetidine ring. In another study, the absolute configuration of 2-methyl-azetidine-2-carboxylic acid was determined by X-ray crystallography of a diastereomeric amide derivative. researchgate.net For (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a related cyclic amino acid, single-crystal X-ray diffraction confirmed its structure and revealed details about its hydrogen bonding patterns in the solid state. mdpi.com
Interactive Data Table: Crystallographic Data for Related Azetidine Compounds
| Compound | Space Group | Unit Cell Parameters | Reference |
| l-Azetidine-2-carboxylate hydrolase | P2₁ | a = 35.6 Å, b = 63.6 Å, c = 54.7 Å, β = 105.5° | nih.gov |
| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | P2₁2₁2₁ | a = 6.2275 Å, b = 8.3963 Å, c = 24.9490 Å | mdpi.com |
Computational and Theoretical Chemistry Studies
Computational and theoretical methods are employed to complement experimental data and provide deeper insights into the molecular properties and conformational landscape of this compound.
Molecular modeling and dynamics simulations are powerful tools for exploring the conformational space of flexible molecules like this compound. These studies can predict the relative energies of different conformers and the barriers to their interconversion.
Conformational energy computations have been performed on N-acetyl-Aze-N'-methylamide, where Aze is L-azetidine-2-carboxylic acid, to analyze its conformational constraints. nih.gov These studies have shown that peptides containing Aze are generally more flexible than those containing proline due to reduced steric interactions. nih.gov Similar computational approaches can be applied to this compound to understand how the N-methyl group influences the puckering of the azetidine ring and the orientation of the carboxylic acid group. Molecular modeling studies on peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have also been used to investigate their conformational features. researchgate.net
Quantum Mechanical Calculations of Conformational Landscapes
Quantum mechanical (QM) calculations are a powerful tool for investigating the conformational preferences of molecules by providing accurate energetic information for different spatial arrangements. Recent studies have employed QM methods to understand the biosynthesis and reactivity of azetidine-2-carboxylic acid (AZE), a close structural analog of this compound. nih.govnih.govresearchgate.net These studies have shed light on the energetics of the intramolecular cyclization of S-adenosylmethionine (SAM) to form the strained azetidine ring. nih.govnih.govresearchgate.net
Theoretical calculations, specifically using density functional theory (DFT), have been instrumental in modeling the reaction pathway, including the transition states and product energies. researchgate.net These computational models have revealed that the formation of the azetidine ring is facilitated by an unusual substrate conformation and is supported by factors such as desolvation effects and cation-π interactions within the enzyme's active site. nih.govnih.govresearchgate.net While these studies focus on the biosynthesis of the parent AZE, the principles and computational approaches are directly applicable to understanding the conformational landscape of its N-methylated derivative. The inherent strain of the four-membered ring in this compound dictates a limited number of low-energy conformations, which can be accurately predicted and characterized using high-level QM calculations. nih.gov
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, C5/C6γ H-bonds)
The conformation of this compound and its derivatives is significantly influenced by a network of intramolecular interactions. A key interaction is the intramolecular hydrogen bond that can form between the carboxylic acid proton and the nitrogen atom of the azetidine ring. mdpi.com The presence and strength of this hydrogen bond can stabilize specific puckering conformations of the four-membered ring.
Conformational Preferences in Oligomers and Peptides
The constrained nature of the this compound ring system has profound implications for the conformational preferences of oligomers and peptides in which it is incorporated. Its rigid structure acts as a potent inducer of specific secondary structures.
The incorporation of 2-alkyl-2-carboxyazetidines, including this compound, into tetrapeptides has been shown to strongly promote the formation of γ-turns. researchgate.netnih.gov This is a type of reverse turn in the peptide backbone that involves a three-amino acid residue sequence. The conformational constraints imposed by the four-membered azetidine ring force the peptide chain to adopt a γ-turn conformation, which is stabilized by an intramolecular hydrogen bond. nih.gov This turn-inducing capability is a significant feature, as γ-turns play crucial roles in the bioactive conformations of many peptides. nih.gov In comparison to proline, which tends to induce β-turns, azetidine-derived residues preferentially stabilize γ-turns, offering a valuable tool for peptide design. nih.gov
Beyond promoting turns, the conformational rigidity of azetidine-containing amino acids can also influence the formation of helical and extended secondary structures in longer peptides. While the four-membered ring of azetidine-2-carboxylic acid is more flexible than the five-membered ring of proline, it still significantly restricts the available conformational space. nih.gov This restriction can favor the adoption of specific helical structures, such as the 12-helix, which is characterized by i, i+3 C=O···H-N hydrogen bonds. nih.gov The precise influence on helical propensity depends on the position of the azetidine residue within the peptide sequence and the nature of the neighboring amino acids. In some contexts, the incorporation of azetidine residues can lead to a destabilization of ordered structures like the collagen triple helix due to less favorable energetic conformations compared to proline. nih.gov
When 1-aminoazetidine-2-carboxylic acid, a derivative where the N-methyl group is replaced by an amino group, is incorporated into peptides, it can lead to the formation of a unique structural motif known as a hydrazino turn. researchgate.net This turn is characterized by a specific hydrogen-bonding pattern involving the hydrazino group. researchgate.net While this particular turn is specific to the N-amino derivative, it highlights the diverse conformational possibilities that arise from modifying the azetidine ring. Further research is needed to explore if the N-methyl group of this compound can participate in analogous, albeit weaker, stabilizing interactions that could influence the formation of novel turn structures in peptides.
Biological and Biochemical Studies of 1 Methylazetidine 2 Carboxylic Acid and Its Analogues
Integration into Peptidomimetics and Protein Engineering
The incorporation of azetidine-based amino acids into peptide chains is a key strategy in peptidomimetic design and protein engineering. These proline analogues allow for the fine-tuning of peptide structure and stability.
The introduction of an Aze residue can perturb established secondary structures. For instance, incorporating Aze into a peptide with three consecutive proline residues disrupts the typical poly-proline helix, resulting in a mix of both cis and trans peptide bonds. umich.edu This contrasts with the all-cis bond conformation that would otherwise be expected. umich.edu
Specific analogues of 1-methylazetidine-2-carboxylic acid can induce precise conformational changes. The incorporation of 2-methylazetidine-2-carboxylic acid, for example, is known to promote the formation of γ-turns, which are specific types of secondary structures. Other derivatives, such as 1-aminoazetidine-2-carboxylic acid, can lead to the formation of a "hydrazino turn," a distinct horseshoe-like conformation stabilized by intramolecular hydrogen bonds. researchgate.net
Table 1: Conformational Effects of Azetidine (B1206935) Analogues in Peptides
| Analogue | Conformational Impact | Reference |
|---|---|---|
| Azetidine-2-carboxylic acid (Aze) | Increased peptide flexibility compared to proline. nih.gov | nih.gov |
| Azetidine-2-carboxylic acid (Aze) | Destabilizes collagen-like triple helix structures. nih.govcaymanchem.com | nih.govcaymanchem.com |
| Azetidine-2-carboxylic acid (Aze) | Perturbs poly-proline helices by inducing mixed cis/trans bonds. umich.edu | umich.edu |
| 2-Methylazetidine-2-carboxylic acid | Promotes the formation of γ-turns. |
Azetidine-2-carboxylic acid is a well-documented proline antagonist. gregory-ms.com Because of its structural similarity, it is recognized by the cellular machinery and mistakenly incorporated into nascent polypeptide chains in place of proline. caymanchem.comwikipedia.org This mis-incorporation leads to what is known as proteotoxic stress, where the resulting abnormal proteins disrupt cellular functions. nih.gov
This antagonistic action is highly specific. Studies using rabbit reticulocytes demonstrated that Aze is incorporated into hemoglobin specifically at positions normally occupied by prolyl residues, confirming its role as a direct proline mimic during protein synthesis. The toxic effects of Aze stem directly from this mis-incorporation, which can inhibit cell growth. nih.gov
The substitution of proline with Aze has significant consequences for protein folding and stability. The altered geometry and increased flexibility of the azetidine ring can prevent the protein from achieving its correct three-dimensional structure. caymanchem.comnih.gov This leads to protein misfolding and a loss of biological function. caymanchem.com
A prominent example of this is the effect of Aze on collagen, a protein that relies heavily on proline for its stable triple-helix structure. The incorporation of Aze destabilizes the collagen triple helix and impairs its secretion to the extracellular matrix. nih.govcaymanchem.com This destabilizing effect is attributed to the fact that the collagen-like extended conformation is energetically less favorable for Aze compared to proline. nih.gov
Role in Biological Pathways and Target Interactions
The influence of this compound and its analogues extends to the modulation of specific enzymes and broader biochemical pathways, primarily as a consequence of their role as proline antagonists.
Organisms have evolved mechanisms to counteract the toxicity of proline analogues. In the yeast Saccharomyces cerevisiae, a novel enzyme was identified that provides resistance to Aze. nih.gov This enzyme, Mpr1p, is an acetyltransferase that specifically detoxifies Aze by acetylating it in the cytoplasm. nih.gov Enzymatic analysis revealed that Mpr1p acts on Aze but not on proline or other proline analogues, highlighting its specificity. nih.gov
In the realm of biosynthesis, specific enzymes are responsible for creating the azetidine ring naturally. In certain bacteria, enzymes known as AzeJ and VioH, which are S-adenosylmethionine (SAM)-dependent lyases, catalyze the formation of Aze from SAM. nih.govresearchgate.netnih.gov These enzymes facilitate an intramolecular cyclization reaction to form the strained four-membered ring. nih.govnih.gov
Table 2: Enzymes Associated with Azetidine-2-carboxylic Acid Metabolism
| Enzyme | Organism | Function | Reference |
|---|---|---|---|
| Mpr1p | Saccharomyces cerevisiae | Detoxifies Aze via acetylation. nih.gov | nih.gov |
The introduction of Aze into cells triggers responses related to proteotoxic stress. To cope with the accumulation of misfolded proteins caused by Aze, cells activate protein quality control pathways that rely on the proteasome for degradation of abnormal proteins. nih.gov Additionally, studies in yeast have shown that pathways involved in the organization of the actin cytoskeleton and endocytosis are also affected by Aze-induced stress. nih.gov
The natural production of Aze itself is part of a distinct biochemical pathway. The discovery that Aze is synthesized from the common metabolite S-adenosylmethionine (SAM) by enzymes like AzeJ provides a molecular basis for its production in nature. nih.govresearchgate.netnih.gov Researchers have harnessed this knowledge for biotechnological applications, such as introducing an Aze synthase into a different organism's metabolic pathway to engineer the production of novel peptide analogues containing the azetidine ring. nih.govresearchgate.net
Interactions with Penicillin-Binding Proteins (PBPs)
The interaction of this compound with penicillin-binding proteins (PBPs) is primarily contextualized through its structural similarity to the β-lactam ring system, a cornerstone of many antibiotics. PBPs are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. The efficacy of β-lactam antibiotics stems from their ability to acylate the active site of PBPs, thereby inhibiting their function and leading to cell lysis.
While direct studies on this compound itself are limited, research into related azetidine structures, particularly 4-oxoazetidine-2-carboxylic acid (a β-lactam), provides insight. These molecules are considered peptidomimetics, designed to mimic the structure of the natural peptide substrates of enzymes like PBPs. nih.gov The strained four-membered azetidine ring is a key feature of β-lactam antibiotics. PASTA domains (Penicillin-binding protein and Serine/Threonine kinase Associated domains) are believed to be involved in binding β-lactam antibiotics. nih.gov In Actinobacteria, these domains are found exclusively in class A PBPs. nih.gov The structural analogy suggests that derivatives of this compound, especially those modified to enhance their resemblance to the D-Ala-D-Ala terminus of peptidoglycan precursors, could be investigated as potential PBP inhibitors.
Inhibition of β-Lactamase Enzymes
The emergence of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, poses a significant challenge to antibacterial therapy. Consequently, there is substantial interest in developing β-lactamase inhibitors. Several successful inhibitors incorporate a core structure that includes a four-membered ring, akin to the azetidine moiety.
For instance, tazobactam, a potent inhibitor of many class A β-lactamases, is a penicillanic acid sulfone derivative. mdpi.comnih.gov Its mechanism involves the irreversible acylation of the β-lactamase active site. Similarly, other research has explored 2β-[(1,2,3-triazol-1-yl)methyl]-2α-methylpenam-3α-carboxylic acid 1,1-dioxide and related triazolyl derivatives as potent inhibitors of various bacterial β-lactamases. While not direct derivatives of this compound, these compounds underscore the importance of the strained ring system in inhibitor design. Research on carboxy peptidyl derivatives of (S)-4-oxoazetidine-2-carboxylate as peptidomimetics has also been conducted, with some compounds showing weak inhibitory activity against elastase, indicating the potential for the azetidine scaffold in designing enzyme inhibitors. nih.gov
Recognition by Aminoacyl-tRNA Synthetases and Consequences for Protein Biosynthesis
One of the most significant biochemical properties of azetidine-2-carboxylic acid (AZE), the parent compound of this compound, is its ability to act as a molecular mimic of the amino acid L-proline. nih.gov This structural analogy allows it to be recognized by prolyl-tRNA synthetase, the enzyme responsible for charging tRNA molecules with proline during protein synthesis.
When AZE is present, it can be mistakenly incorporated into growing polypeptide chains in place of proline. researchgate.net This misincorporation has profound consequences for protein structure and function. Proline's unique cyclic structure is critical for inducing specific kinks and turns in polypeptide chains, and its substitution with the smaller, more strained four-membered ring of AZE can lead to improper protein folding. google.com This results in proteotoxic stress within the cell. researchgate.net Studies in Saccharomyces cerevisiae have shown that exposure to AZE triggers cellular protein quality control pathways. researchgate.net Furthermore, mutant cell lines that exhibit resistance to AZE have been found to possess alterations in the proline biosynthetic pathway, leading to an overproduction of proline which competes with AZE for the synthetase enzyme.
Research on Biological Activities of Derivatives (Excluding Clinical Data)
Antibacterial Activity Studies
Derivatives of the azetidine core have been a subject of research for new antibacterial agents. A notable area of investigation involves the synthesis of azetidin-2-one (B1220530) derivatives, which contain the β-lactam ring structure.
One study detailed the synthesis of 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4'-substituted)-phenylazetidin-2-ones. These compounds were evaluated for their in-vitro antibacterial properties, with several derivatives showing noteworthy activity against various bacterial strains.
| Compound | Substituent on Phenyl Ring | Reported Activity |
|---|---|---|
| 5a | 4-Chloro | Good |
| 5b | 4-Nitro | Good |
| 5g | 2-Chloro | Good |
The data indicates that substitutions on the phenyl ring attached to the azetidinone core influence the antibacterial efficacy of these derivatives.
Anticancer Activity Research (in cell lines)
The search for novel chemotherapeutic agents has led to the exploration of various heterocyclic compounds, including derivatives of azetidine. Several studies have reported the cytotoxic effects of such derivatives against various cancer cell lines.
For example, the same 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4'-substituted)-phenylazetidin-2-one derivatives mentioned above were also tested for their cytotoxic activity. Additionally, research into other heterocyclic structures incorporating the azetidine or related motifs has shown promise. Indole-based derivatives, 9-aminoacridine (B1665356) derivatives, and 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have all demonstrated anticancer potential in cell line studies.
| Compound Class | Specific Derivative | Cancer Cell Line | Reported Activity |
|---|---|---|---|
| Azetidin-2-one derivatives | 5f | Not specified | Good |
| 5g | Good | ||
| Indole-based carbohydrazide | 4e | MCF-7, A549, HCT | High cytotoxicity (average IC50 of 2 µM) |
| 9-Aminoacridine derivatives | Compound 9 | A-549 (Lung) | CTC50: 18.75 µg/ml |
| HeLa (Cervical) | CTC50: 13.75 µg/ml | ||
| 2-Amino-4-aryl-pyrimidine of ursolic acid | 7b | MCF-7 (Breast) | Potent cytotoxicity (IC50: 0.48 ± 0.11 µM) |
These findings suggest that the azetidine scaffold and related structures can be valuable starting points for the design of new anticancer agents. The mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways in cancer cells.
Herbicidal Properties Research
The structural features of azetidine-2-carboxylic acid and its derivatives have also attracted attention in the field of agricultural science, specifically in the development of herbicides and plant growth regulators. The misincorporation of azetidine-2-carboxylic acid into plant proteins in place of proline can deter the growth of competing vegetation.
Research has expanded to include various derivatives. A patent has described the use of certain azetidine derivatives for regulating plant growth, highlighting their potential to inhibit plant height and alter ripening times. Other studies have focused on the herbicidal activity of different heterocyclic compounds, providing a broader context for the potential of azetidine-based molecules. For instance, derivatives of 1,3,4-thiadiazole (B1197879) and 3-acetyl-4-hydroxy-2,1-benzothiazine have shown significant herbicidal effects.
| Compound Class | Specific Derivative | Target Weed | Reported Activity |
|---|---|---|---|
| Azetidine derivatives | N-methoxyoxalyl-azetidine and others | General plant growth | High bioregulatory activity |
| Benzo[1,2-c]1,2,5-oxadiazole N-oxide | Butylcarbamoyl derivative (26) | Triticum aestivum (pre-emergence) | Active at 24 g/ha |
| 3-Acetyl-4-hydroxy-2,1-benzothiazine | T22 | Brassica campestris, Amaranthus retroflexus | Promising post-emergent activity at 375 g/ha |
| T24 | Brassica campestris, Amaranthus retroflexus | Promising post-emergent activity at 375 g/ha |
The research in this area indicates that the azetidine ring can be a key component in the design of new molecules for weed control and plant growth management.
Glycosidase Inhibitory Activity Studies (e.g., Iminosugars)
The structural similarity of azetidine-based compounds to natural sugars has prompted investigations into their potential as glycosidase inhibitors. Iminosugars, which are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom, are a prominent class of glycosidase inhibitors. Azetidine iminosugars, featuring a four-membered nitrogen-containing ring, have been synthesized and evaluated for their inhibitory properties against various glycosidases.
An efficient method for synthesizing azetidine iminosugars involves the ring closure of stable crystalline 3,5-di-O-triflates of pentofuranosides with amines. oup.com This approach has enabled the evaluation of these four-membered ring iminosugars as potential glycosidase inhibitors. Studies have revealed that L-xylo- and L-arabino-iminosugar azetidines demonstrate significant and specific inhibition of non-mammalian α-glucosidases. oup.com
Further research has led to the synthesis of novel azetidine iminosugars and N-carboxylic azetidine iminosugars. jmchemsci.com The glycosidase inhibitory activity of these synthesized compounds was assessed against a range of glycosidase enzymes and compared with established inhibitors like Miglitol and 1-deoxynojirimycin (B1663644) (DNJ). jmchemsci.com Notably, certain azetidine iminosugars exhibited competitive inhibition of amyloglucosidase, with one N-carboxylic azetidine iminosugar derivative showing greater activity than both Miglitol and DNJ. jmchemsci.com These findings were further supported by in silico molecular docking studies. researchgate.net
A study on polyhydroxylated azetidine iminosugars synthesized from D-glucose reported the evaluation of their glycosidase inhibitory activity. sigmaaldrich.com One of the synthesized compounds, an azetidine iminosugar, was found to be a more potent amyloglucosidase inhibitor than the standard drug miglitol. sigmaaldrich.com The table below summarizes the inhibitory activities of some representative azetidine derivatives.
Table 1: Glycosidase Inhibitory Activity of Azetidine Derivatives
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| (2S,3R,4S)-2-((R)-1,2-dihydroxyethyl)-3-hydroxy-4-(hydroxymethyl)azetidine | Amyloglucosidase | - | More potent than Miglitol | sigmaaldrich.com |
| N-carboxylic azetidine iminosugar 2d | Amyloglucosidase | Competitive | More active than Miglitol and DNJ | jmchemsci.com |
| L-xylo-iminosugar azetidine | non-mammalian α-glucosidases | Specific | Significant inhibition | oup.com |
| L-arabino-iminosugar azetidine | non-mammalian α-glucosidases | Specific | Significant inhibition | oup.com |
Phytosiderophore Functionality Research
There is currently no scientific literature available that specifically investigates the phytosiderophore functionality of this compound or its close analogues. Phytosiderophores are metal-chelating compounds released by plants to facilitate the uptake of iron and other micronutrients from the soil. While the structural features of some amino acids and their derivatives can lend themselves to metal chelation, dedicated research into the role of this compound in this biological process has not been reported.
Biosynthetic Investigations
Enzymatic Biosynthesis Pathways (e.g., Azetidine-2-carboxylic acid synthases)
The biosynthesis of azetidine-2-carboxylic acid (AZE) has been a subject of significant research, leading to the identification of specific enzymes responsible for its formation. In bacteria, AZE synthases have been discovered within natural product pathways, particularly those involving non-ribosomal peptide synthetases. nih.govrepec.org These enzymes catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM), which serves as the direct precursor, to produce the strained four-membered ring of AZE. nih.govrepec.org
Structural and biochemical analyses, in conjunction with quantum mechanical calculations and mutagenesis studies, have provided detailed insights into the catalytic mechanism of AZE synthases. nih.govresearchgate.net The enzymatic environment facilitates an unusual conformation of the SAM substrate, bringing the nucleophilic α-amine and the γ-carbon into close proximity (approximately 2.9 Å). nih.gov This positioning is crucial for the 4-exo-tet cyclization to occur. The reaction is further supported by desolvation effects and cation-π interactions within the enzyme's active site. nih.govresearchgate.net The catalytic process is believed to follow an SN2 mechanism, where the positive charge on the sulfonium (B1226848) group of SAM is transferred to the nitrogen atom of the newly formed azetidine ring. nih.gov This charge is then stabilized by cation-π and hydrogen-bonding interactions within the active site. researchgate.netnih.gov The discovery of related SAM lyases in a variety of bacterial phyla suggests that AZE-containing metabolites may be more widespread than initially thought. nih.gov
Isotope Labelling for Pathway Elucidation
Isotope labelling has been a crucial technique in deciphering the biosynthetic pathway of L-azetidine-2-carboxylic acid. Early studies utilized amino acids labeled with stable isotopes like deuterium (B1214612) (²H) and radioactive isotopes like carbon-14 (B1195169) (¹⁴C) to trace the origin of the atoms in the final AZE molecule. koreascience.kr
In a key study investigating the biosynthesis of L-azetidine-2-carboxylic acid in the microorganism Actinoplanes ferrugineus, various labeled precursors were administered. koreascience.kr The results from both in vivo and in vitro experiments strongly suggested that S-adenosyl-L-methionine (SAM) is the direct substrate for AZE formation. The proposed mechanism involves a γ-displacement of the methylthioadenosine group by the α-amino group of the methionine moiety within SAM. This reaction is thought to proceed through a vinylglycine intermediate and is mediated by a cofactor likely containing a carbonyl group, such as pyridoxal (B1214274) phosphate. koreascience.kr
Chemical-Genetic Interaction Studies
Identification of Genes Involved in Cellular Responses to Amino Acid Mis-incorporation
Chemical-genetic interaction studies, particularly in the model organism Saccharomyces cerevisiae (yeast), have been instrumental in identifying the cellular pathways that respond to the toxic effects of L-azetidine-2-carboxylic acid (AZC). oup.comnih.govnih.gov As a proline analogue, AZC can be mis-incorporated into proteins, leading to proteotoxic stress. oup.comnih.govnih.gov By screening yeast deletion and temperature-sensitive mutant collections, researchers have identified numerous genes that, when mutated, either enhance or suppress the toxicity of AZC. oup.comoup.com
These screens have revealed that a significant number of genes whose loss increases sensitivity to AZC are involved in protein quality control, particularly the ubiquitin-proteasome system. oup.comnih.gov This indicates that the degradation of mis-translated proteins by the proteasome is a primary mechanism for coping with AZC-induced proteotoxicity. oup.com Genes involved in the assembly and function of the proteasome, as well as those related to ubiquitination (e.g., UBI4), have been identified as crucial for tolerance to AZC. oup.com
Another major group of genes identified in these screens is associated with the organization of the actin cytoskeleton and endocytosis. oup.comnih.gov Treatment with AZC has been shown to increase the number of actin patches in yeast cells, suggesting a role for these processes in managing the stress caused by mis-made proteins, possibly through the recycling of affected plasma membrane proteins. oup.com
Conversely, genes that suppress AZC toxicity when mutated are often involved in the uptake of the amino acid analogue or in nutrient sensing pathways. oup.comnih.gov For instance, mutations in genes encoding amino acid permeases required for AZC import can confer resistance. oup.com Additionally, genes within the Target of Rapamycin (TOR) pathway, which is a key regulator of cell growth in response to nutrient availability, have been implicated in the cellular response to AZC. oup.comnih.gov The table below lists some of the key genes and pathways identified in these studies.
**Table 2: Genes and Pathways Involved in Cellular Response to L-Azetidine-2-carboxylic Acid (AZC) in *Saccharomyces cerevisiae***
| Cellular Process | Genes with Negative Chemical-Genetic Interaction (Increased Sensitivity to AZC) | Genes with Positive Chemical-Genetic Interaction (Suppression of AZC Toxicity) | Reference |
|---|---|---|---|
| Protein Quality Control (Proteasome) | UBP6, RPT6, RPN11, PUP2, POC4, PRE6, PBA1, PRE4, IRC25, RPN12, PRE9, UBI4, HSF1 | - | oup.com |
| Actin Cytoskeleton & Endocytosis | ARC15, ARC18, LAS17, VRP1, RVS161, RVS167, PAN1 | - | oup.com |
| Vacuolar Sorting | VPS27, DID2 | - | oup.com |
| Amino Acid Uptake | - | GNP1, YDR509W, DAL81 | oup.com |
| Nutrient Sensing (TOR Pathway) | - | Alleles functioning through the TOR pathway | oup.comnih.gov |
Role in Protein Quality Control Mechanisms
The incorporation of L-azetidine-2-carboxylic acid (Aze), a proline analogue, into proteins can lead to significant disruptions in protein folding and trigger cellular stress responses. wikipedia.orgnih.gov This misincorporation is a key mechanism by which Aze and its analogues, including the titular this compound, are thought to exert their biological effects. The cell's protein quality control (PQC) system is a crucial network of pathways designed to manage and mitigate the accumulation of misfolded or aggregated proteins, which can be induced by compounds like Aze. dntb.gov.uanih.govbiorxiv.org
The primary consequence of Aze incorporation is protein misfolding. wikipedia.orgnih.gov Due to the smaller four-membered ring of Aze compared to the five-membered ring of proline, its inclusion in a polypeptide chain alters the backbone's conformational constraints. nih.govnih.gov This structural perturbation can lead to a less stable protein, or one that fails to fold into its correct three-dimensional structure. nih.gov The accumulation of these aberrant proteins, particularly within the endoplasmic reticulum (ER), activates a sophisticated stress response known as the Unfolded Protein Response (UPR). dntb.gov.uanih.govmdpi.combiorxiv.orgnih.gov
The UPR is a central component of the PQC system. Its activation aims to restore protein homeostasis by reducing the load of misfolded proteins. nih.govmdpi.com Studies have shown that treatment with Aze induces the UPR, as evidenced by the upregulation of key UPR markers. mdpi.combiorxiv.orgnih.gov For instance, the levels of Binding Immunoglobulin Protein (BiP), a chaperone protein that aids in protein folding, are increased following Aze treatment. mdpi.com
Furthermore, Aze has been shown to activate specific branches of the UPR. mdpi.com One such branch is the PERK (protein kinase RNA-like ER kinase) pathway. mdpi.com Activation of PERK leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which in turn attenuates global protein synthesis, thereby reducing the influx of new proteins into the already stressed ER. mdpi.com Concurrently, the ATF6 (activating transcription factor 6) arm of the UPR is also activated by Aze, further contributing to the cellular response to misfolded proteins. mdpi.com
Another critical aspect of the PQC machinery is autophagy, a cellular process responsible for the degradation of damaged organelles and protein aggregates. nih.govmdpi.com Research indicates that Aze treatment can induce autophagy. nih.govmdpi.com This is demonstrated by the elevated levels of the lipidated form of microtubule-associated protein light chain 3 (LC3-II), a key marker of autophagosome formation. nih.govmdpi.com The activation of the PERK pathway appears to be a prerequisite for this Aze-induced increase in LC3-II levels. mdpi.com
The table below summarizes the key molecular events associated with the role of L-azetidine-2-carboxylic acid in protein quality control.
Table 1: Effects of L-Azetidine-2-Carboxylic Acid on Protein Quality Control Pathways
| Cellular Process | Key Molecular Marker/Event | Observed Effect of Aze Treatment | Reference |
|---|---|---|---|
| Protein Misfolding | Altered protein conformation | Induced | wikipedia.orgnih.gov |
| Unfolded Protein Response (UPR) Activation | Increased BiP levels | Observed | mdpi.com |
| ATF6 cleavage | Induced | mdpi.com | |
| PERK pathway activation | Induced | mdpi.com | |
| Increased phospho-eIF2α levels | Observed | mdpi.com | |
| Autophagy | Increased LC3-II levels | Observed | nih.govmdpi.com |
| Proteasomal Degradation | Involvement of proteasome pathways | Implicated in response to Aze-induced stress | biorxiv.orgnih.gov |
In addition to the UPR and autophagy, the proteasome system is another vital component of PQC. Studies in Saccharomyces cerevisiae have identified that genes involved in protein quality control pathways through the proteasome have negative chemical-genetic interactions with Aze. biorxiv.orgnih.gov This suggests that a functional proteasome is critical for cells to cope with the proteotoxic stress induced by Aze. biorxiv.orgnih.gov
The cellular response to Aze-induced protein misfolding is a multi-faceted process involving the coordinated action of various PQC mechanisms. The activation of the UPR, induction of autophagy, and reliance on the proteasome system all highlight the cell's intricate strategies to maintain protein homeostasis when challenged by the incorporation of this proline analogue.
Compound Name Table
Advanced Research Applications in Chemical Biology and Material Science
Design and Synthesis of Conformationally Constrained Analogues for Receptor Studies
The incorporation of conformationally restricted amino acid analogues into peptides is a powerful strategy for studying peptide-receptor interactions. The constrained nature of these analogues limits the conformational flexibility of the peptide, helping to stabilize specific secondary structures and providing insight into the bioactive conformation required for receptor binding.
1-Methylazetidine-2-carboxylic acid, as a proline analogue, introduces significant conformational constraints within a peptide chain. The four-membered ring of the azetidine (B1206935) moiety is more rigid than the five-membered ring of proline. nih.gov When incorporated into peptides, it can induce unique turns and secondary structures that differ from those induced by proline. nih.gov For instance, studies on tetrapeptides containing L-azetidine-2-carboxylic acid have shown that its presence can perturb the typical secondary structures observed in proline-containing peptides, leading to the adoption of distinct conformations such as left-handed helices. nih.gov This perturbation of peptide backbone geometry makes it a valuable tool for probing the structural requirements of receptor binding sites. acs.org
The synthesis of peptides containing this compound allows for a systematic investigation of how localized conformational changes affect biological activity. By replacing native amino acids, particularly proline, with this constrained analogue, researchers can dissect the conformational requirements for receptor recognition and signaling. nih.gov This approach has been instrumental in the design of peptidomimetics with enhanced stability and receptor selectivity. mdpi.com
Table 1: Comparison of Conformational Effects of Proline and Azetidine-2-carboxylic Acid in Peptides
| Feature | Proline-containing Peptides | Azetidine-2-carboxylic Acid-containing Peptides | Reference |
| Ring Size | Five-membered pyrrolidine (B122466) ring | Four-membered azetidine ring | wikipedia.org |
| Flexibility | Less flexible than acyclic amino acids | More constrained than proline | nih.gov |
| Induced Conformation | Often induces β-turns | Can induce unique helical structures and perturb proline-induced conformations | nih.gov |
| Application in Receptor Studies | Used to stabilize specific conformations for receptor binding | Used to explore a wider range of conformational space and probe receptor binding pockets | nih.govmdpi.com |
Development of Chemical Probes and Tools for Biological Research
Chemical probes are essential tools for dissecting complex biological processes. chemicalprobes.orgpageplace.de The development of potent and selective probes often relies on the synthesis of molecules with unique structural features that can interact specifically with a biological target. scispace.commdpi.com While direct examples of chemical probes based on this compound are not extensively documented, its structural characteristics suggest its potential in this area.
The rigid azetidine ring can serve as a scaffold for the spatial presentation of pharmacophoric groups, a key principle in the design of chemical probes. nih.gov By functionalizing the azetidine ring or the carboxylic acid group, it is possible to generate a library of diverse molecules for screening against various biological targets. The N-methyl group also provides a point for modification and can influence the compound's cell permeability and metabolic stability.
One potential application is in the development of inhibitors for enzymes that recognize proline or proline-containing substrates. The structural similarity of this compound to proline, combined with its distinct conformational properties, could lead to the design of competitive inhibitors with high specificity. nih.gov
Applications in Asymmetric Catalysis
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of asymmetric catalysis. Chiral molecules, such as this compound, have the potential to be utilized as components of chiral catalysts or as templates to control the stereochemistry of chemical reactions.
Chiral ligands are crucial components of many asymmetric catalysts, as they create a chiral environment around the metal center that directs the stereochemical outcome of the reaction. While the direct use of this compound as a ligand in catalysis is not widely reported, its structural features are amenable to such applications. The carboxylic acid and the tertiary amine of the azetidine ring can both act as coordination sites for metal ions. The rigidity of the azetidine ring can also be advantageous in a ligand, as it reduces the number of possible conformations of the catalyst complex, which can lead to higher enantioselectivity.
Chiral templates are used to induce chirality in a substrate during a chemical reaction. This compound, with its well-defined stereochemistry, can be employed as a chiral building block in the synthesis of more complex molecules. nih.govacs.orgbldpharm.com By incorporating this chiral motif, it is possible to control the stereochemistry of subsequent reactions at or near the chiral center. This approach is particularly useful in the synthesis of natural products and pharmaceuticals, where precise control of stereochemistry is often critical for biological activity. nih.gov
Polymer Chemistry Applications (e.g., Polyamines and Polyamides)
The incorporation of cyclic monomers into polymer backbones can significantly influence the properties of the resulting materials. This compound is a bifunctional monomer that can be used in the synthesis of polyamides and other polymers.
The ring-opening polymerization of azetidines can lead to the formation of polyamines. caltech.edu Furthermore, the presence of both a secondary amine (after potential demethylation) and a carboxylic acid group allows this compound to be used as a monomer in step-growth polymerization to form polyamides. rasayanjournal.co.in The rigid azetidine ring in the polymer backbone would be expected to impart unique thermal and mechanical properties to the resulting polyamide. Research has been conducted on the synthesis of polyamides containing other cyclic amino acids, such as pyrrole (B145914) and imidazole (B134444) derivatives, demonstrating the feasibility of incorporating such structures into polymer chains. caltech.edu
Metabolomics and Pathway Analysis using Advanced Analytical Techniques
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are used to identify and quantify these metabolites. nih.govresearchgate.net
The biosynthesis of azetidine-2-carboxylic acid has been shown to occur in some bacteria through the cyclization of S-adenosylmethionine (SAM). nih.govnih.gov Studies have suggested that methylated derivatives, such as methyl-azetidine-2-carboxylic acid, may also be produced through these pathways. nih.gov The identification and quantification of this compound in biological samples can provide insights into the metabolic pathways that produce this non-proteinogenic amino acid.
Metabolomic analysis of organisms that produce or are exposed to azetidine-2-carboxylic acid and its derivatives can help to elucidate their biological roles and mechanisms of action. nih.gov For example, understanding the metabolic fate of this compound can shed light on its potential toxicity or its incorporation into cellular components.
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Pathways for Complex Functionalized Derivatives
The development of novel synthetic methodologies is paramount to expanding the chemical space of 1-Methylazetidine-2-carboxylic acid derivatives. Research is moving beyond traditional methods to embrace innovative strategies that allow for precise control over the synthesis of complex, multi-functionalized molecules.
A significant advancement lies in the use of photocatalysis to drive reactions that form azetidine (B1206935) rings. mit.edu Researchers have successfully used a photocatalyst to excite molecules from their ground state, enabling the synthesis of a variety of azetidine compounds. mit.edu This light-driven approach has proven effective for creating derivatives of existing FDA-approved drugs, such as the antidepressant amoxapine (B1665473) and the anti-inflammatory indomethacin, demonstrating its potential for generating pharmaceutically relevant compounds. mit.edu
Another key area is the development of robust, multi-step sequences to generate diverse molecular scaffolds. One such process starts from N-allyl amino diols and proceeds through N-alkylation, protection of alcohol groups, and formation of a benzylic chloride to yield trisubstituted azetidines. nih.govacs.org This core can then be further diversified. For instance, a sequence involving DIBAL reduction of a nitrile group followed by treatment with o-nitrobenzenesulfonyl chloride can be used to access three distinct molecular scaffolds. nih.govacs.org Furthermore, techniques like ring-closing metathesis are being employed to create more complex fused ring systems, such as an azetidine-fused 8-membered ring. nih.gov
Researchers are also developing methods for producing functionalized azetidine derivatives that can serve as versatile intermediates. A short synthesis involving amination, bromination, and base-induced cyclization has been developed to produce alkyl 3-bromoazetidine-3-carboxylates. nih.govscispace.com The bromo-substituted carbon center in these molecules is a useful moiety for further functionalization through nucleophilic substitution with a variety of atoms, including carbon, sulfur, oxygen, and nitrogen. nih.govscispace.com This allows for the creation of a broad range of conformationally constrained azetidine-3-carboxylic acid derivatives with potential biological applications. nih.gov More recently, a novel strategy for direct N-pentafluorosulfanylation of 3-aryl [1.1.0]azabicyclobutanes using SF₅Cl has been reported, yielding the first suite of 3-aryl N–SF₅ azetidines. acs.org This method highlights the potential for strain-release functionalization to introduce previously inaccessible motifs onto the azetidine core. acs.org
| Synthetic Strategy | Key Reagents/Conditions | Outcome | Reference |
| Photocatalysis | Photocatalyst, light | Formation of various azetidine compounds | mit.edu |
| Multi-step Scaffold Synthesis | N-allyl amino diols, bromoacetonitrile, LiHMDS | Trisubstituted azetidines for library generation | nih.govacs.org |
| Ring-Closing Metathesis | Grubbs 1st generation catalyst | Azetidine-fused 8-membered ring systems | nih.gov |
| Functionalization via Bromination | Amination, bromination, base-induced cyclization | Alkyl 3-bromoazetidine-3-carboxylates for further substitution | nih.govscispace.com |
| Strain-Release N-pentafluorosulfanylation | 3-aryl [1.1.0]azabicyclobutanes, SF₅Cl, blue LEDs | First suite of 3-aryl N–SF₅ azetidines | acs.org |
Advanced Computational Design of Azetidine-Based Scaffolds for Specific Biological Targets
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of azetidine-based compounds. By modeling molecular properties and interactions, researchers can design scaffolds with enhanced specificity and "drug-like" characteristics before committing to laboratory synthesis.
A prime example is the use of computational models to guide challenging synthetic reactions. mit.edu Researchers have developed models to calculate the frontier orbital energies for various alkenes and oximes, allowing them to predict in seconds whether a given pair will react to form an azetidine via photocatalysis. mit.edu This predictive power enables scientists to prescreen compounds and focus on substrate pairs that are most likely to yield the desired product, moving beyond a trial-and-error process. mit.edu
In the context of drug discovery, particularly for central nervous system (CNS) targets, computational approaches are used to "pre-optimize" compound libraries. nih.govacs.org In silico analysis of physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties helps guide the selection of compounds with a higher probability of success in clinical development. nih.govacs.org For instance, the CNS multiparameter optimization (MPO) algorithm can be applied to score compounds on their desirability for CNS applications. nih.gov
Quantum mechanical calculations, such as Density Functional Theory (DFT), are also being used to model enzyme active sites and reaction mechanisms. nih.gov By creating DFT cluster models of enzymes like AzeJ, an azetidine-2-carboxylic acid synthase, researchers can calculate the electronic energies of reactants, transition states, and products. nih.govresearchgate.net This provides a kinetically feasible barrier for the reaction and demonstrates how the enzyme catalyzes the transformation more efficiently than the reaction in water. nih.gov
| Computational Method | Application | Key Finding/Advantage | Reference |
| Frontier Orbital Energy Calculation | Predicting reactivity in photocatalytic azetidine synthesis | Allows for rapid prescreening of successful reactant pairs | mit.edu |
| In Silico ADME Profiling | Designing CNS-focused compound libraries | "Pre-optimizes" scaffolds for desirable drug-like properties | nih.govacs.org |
| CNS Multiparameter Optimization (MPO) | Scoring compounds for CNS drug potential | Assigns a desirability score to guide compound selection | nih.gov |
| Density Functional Theory (DFT) | Modeling enzyme catalysis (AzeJ synthase) | Elucidates reaction barriers and demonstrates catalytic enhancement over uncatalyzed reactions | nih.govresearchgate.net |
Deeper Mechanistic Understanding of Molecular-Level Biological Interactions
Understanding how azetidine-containing molecules interact with biological systems at the molecular level is crucial for developing effective and safe therapeutic agents. Research in this area focuses on elucidating enzyme mechanisms and the cellular consequences of incorporating these non-proteinogenic amino acids.
Detailed studies on azetidine-2-carboxylic acid (AZE) synthases, such as AzeJ, have provided profound insights into their catalytic mechanism. nih.govnih.gov Through a combination of X-ray crystallography, mutagenesis, and quantum mechanical calculations, it has been shown that these enzymes facilitate the intramolecular cyclization of S-adenosylmethionine (SAM). nih.govresearchgate.netnih.gov The enzyme's active site promotes an exceptional substrate conformation, supported by desolvation effects and crucial cation-π interactions with aromatic residues like Tyr18. nih.gov The carboxylate group of the substrate forms hydrogen bonds with residues such as Asn139, Tyr176, and S203, which helps to stabilize the transition state. nih.gov
Azetidine-2-carboxylic acid is a known analogue of proline and can be misincorporated into proteins, leading to a range of biological effects. wikipedia.orgsigmaaldrich.com This misincorporation can alter the structure and function of critical proteins like collagen and keratin. wikipedia.org Molecular studies indicate that human prolyl-tRNA synthetase can recognize AZE and incorporate it into growing polypeptide chains, which can lead to proteotoxic stress. wikipedia.org
At the cellular level, the presence of AZE induces stress response pathways. nih.gov Chemical-genetic screens in yeast (Saccharomyces cerevisiae) have identified numerous genes that show negative interactions with AZE. nih.govresearchgate.net Many of these genes are involved in protein quality control via the proteasome and in organizing the actin cytoskeleton. nih.govresearchgate.net This suggests that cells actively try to degrade the misfolded proteins resulting from AZE incorporation and that the stress impacts fundamental cellular structures. nih.gov
Integration with Systems Biology and Synthetic Biology Approaches
The unique properties of this compound and its parent compound are being leveraged in the fields of synthetic and systems biology to create novel biomolecules and to understand complex cellular networks.
In synthetic biology, AZE synthases are being used as tools to generate novel natural products. nih.gov In a notable example, researchers successfully introduced the AZE synthase gene azeJ into the biosynthetic pathway for pyrrolizixenamide in E. coli. nih.gov This demonstrated that the native machinery could recognize and incorporate the newly synthesized AZE into the final product, creating new analogues of azabicyclene natural products. nih.gov This approach opens the door to using AZE synthases in combinatorial biosynthesis to produce a wide range of new-to-nature compounds. nih.gov The discovery that AZE can be recognized by Ala-tRNA synthetases further expands its potential for incorporation into non-ribosomal peptides. nih.gov
From a systems biology perspective, chemical-genetic screening provides a powerful, unbiased method to map the cellular pathways affected by AZE. nih.gov By screening the entire yeast deletion collection, researchers identified 72 alleles with negative chemical-genetic interactions with AZE and 12 alleles that suppress its toxicity. nih.gov Suppressor alleles were found to function through the amino acid sensing TOR pathway or by controlling amino acid permeases required for AZE uptake. nih.govresearchgate.net This systemic view helps to build a comprehensive picture of how cells sense and respond to the proteotoxic stress caused by amino acid analogues, identifying key nodes for potential therapeutic intervention. nih.gov
Q & A
Q. How can researchers optimize the synthesis of 1-methylazetidine-2-carboxylic acid derivatives while ensuring stereochemical control?
- Methodological Answer : A two-step protocol using coupling reagents like EDCI/HOBT (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in CH₂Cl₂, followed by Boc deprotection with TFA, is recommended for synthesizing azetidine derivatives. For stereochemical control, use chiral amines or catalysts during the coupling step. Monitor reaction progress via TLC and confirm stereochemistry using chiral HPLC or X-ray crystallography. Ensure purity (>95%) via column chromatography (gradient elution with hexane/ethyl acetate) .
Q. What are the key characterization techniques for verifying the identity and purity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm structural integrity (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity, use HPLC with a C18 column (UV detection at 254 nm) and compare retention times with standards. Elemental analysis (C, H, N) is critical for new compounds, with deviations <0.4% indicating acceptable purity .
Q. How should researchers address the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS. For lab storage, keep the compound desiccated at –20°C in amber vials to prevent hydrolysis of the azetidine ring .
Q. What experimental strategies improve the solubility of this compound in aqueous systems for biological assays?
- Methodological Answer : Use co-solvents like DMSO (≤10% v/v) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility. For pH-dependent solubility, prepare stock solutions in 0.1 M HCl or NaOH and dilute into PBS (pH 7.4). Confirm solubility via nephelometry and validate in assay buffers using UV-Vis spectrophotometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives in drug discovery?
- Methodological Answer : Systematically modify substituents at the azetidine nitrogen or carboxylic acid group. Test derivatives for target binding (e.g., enzyme inhibition via IC₅₀ assays) and pharmacokinetic properties (logP, metabolic stability in liver microsomes). Use X-ray crystallography or molecular docking to correlate structural features with activity. Prioritize compounds with <10 nM potency and >2-hour metabolic half-life .
Q. What computational approaches predict the conformational flexibility of this compound in solution?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to model ring puckering and substituent effects. Validate with NMR coupling constants (³JHH) and NOESY experiments. Use molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to analyze torsional angles over 100-ns trajectories .
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodological Answer : Conduct a systematic review comparing assay conditions (e.g., cell lines, incubation times) and compound purity across studies. Reproduce key experiments using standardized protocols (e.g., ATP-based viability assays in triplicate). Use meta-analysis to identify confounding variables (e.g., serum concentration differences). Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies are effective for translating in vitro activity of this compound derivatives to in vivo models?
- Methodological Answer : Optimize pharmacokinetics via pro-drug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability. Conduct dose-ranging studies in rodents, measuring plasma exposure (AUC) and tissue distribution via LC-MS/MS. Use pharmacodynamic biomarkers (e.g., target engagement assays) to correlate efficacy with drug levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
